Cas no 2138396-65-1 (2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine)

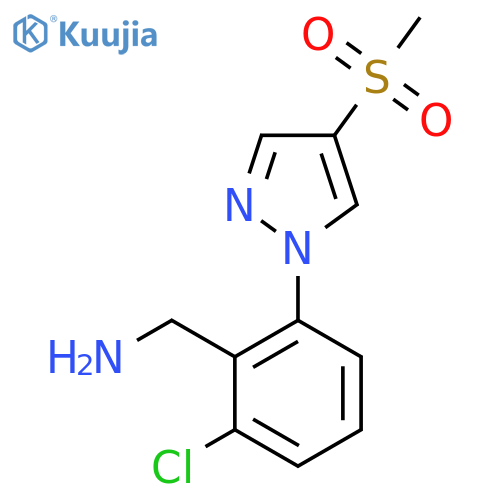

2138396-65-1 structure

商品名:2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine

2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine 化学的及び物理的性質

名前と識別子

-

- 2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine

- [2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine

- EN300-1115641

- 2138396-65-1

-

- インチ: 1S/C11H12ClN3O2S/c1-18(16,17)8-6-14-15(7-8)11-4-2-3-10(12)9(11)5-13/h2-4,6-7H,5,13H2,1H3

- InChIKey: VOFVOAKECVRGSA-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1CN)N1C=C(C=N1)S(C)(=O)=O

計算された属性

- せいみつぶんしりょう: 285.0338755g/mol

- どういたいしつりょう: 285.0338755g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 384

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 86.4Ų

2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1115641-1.0g |

[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |

2138396-65-1 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1115641-0.1g |

[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |

2138396-65-1 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1115641-5.0g |

[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |

2138396-65-1 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1115641-10g |

[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |

2138396-65-1 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1115641-10.0g |

[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |

2138396-65-1 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1115641-0.5g |

[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |

2138396-65-1 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1115641-2.5g |

[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |

2138396-65-1 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1115641-1g |

[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |

2138396-65-1 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1115641-0.05g |

[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |

2138396-65-1 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1115641-0.25g |

[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |

2138396-65-1 | 95% | 0.25g |

$774.0 | 2023-10-27 |

2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

2138396-65-1 (2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量